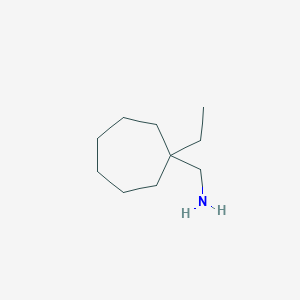

(1-Ethylcycloheptyl)methanamine

Description

Properties

Molecular Formula |

C10H21N |

|---|---|

Molecular Weight |

155.28 g/mol |

IUPAC Name |

(1-ethylcycloheptyl)methanamine |

InChI |

InChI=1S/C10H21N/c1-2-10(9-11)7-5-3-4-6-8-10/h2-9,11H2,1H3 |

InChI Key |

LYLSRCLHLHRRLL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCCCCC1)CN |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of Cycloheptanone Derivatives

The most prominent method for synthesizing (1-Ethylcycloheptyl)methanamine involves the reductive amination of cycloheptanone derivatives. This process typically proceeds through the following steps:

Step 1: Formation of the Ketone Intermediate

Cycloheptanone is first prepared or obtained commercially as the core scaffold.Step 2: Alkylation to Introduce the Ethyl Group

The cycloheptanone undergoes alkylation with ethyl halides (such as ethyl bromide or ethyl chloride) under basic conditions, leading to the formation of 1-ethylcycloheptanone .Step 3: Reductive Amination

The ketone is subjected to reductive amination using ammonia or primary amines in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or hydrogen gas over a catalyst like palladium on carbon (Pd/C). This step converts the ketone into the corresponding amine:

Cycloheptanone + Ethylamine → (1-Ethylcycloheptanone) → (1-Ethylcycloheptanamine)

- Solvent: Methanol or ethanol

- Temperature: Room temperature to mild heating (~25-50°C)

- Catalyst: Pd/C or other suitable catalysts

- Reducing agent: NaBH₃CN or hydrogen gas

Nucleophilic Substitution on Cycloheptyl Halides

Alternatively, (1-Ethylcycloheptyl)methanamine can be synthesized via nucleophilic substitution:

Preparation of a suitable halide:

Cycloheptanecarbonyl halides or cycloheptyl halides (e.g., cycloheptyl bromide) are prepared.Substitution with Amines:

The halide reacts with ammonia or primary amines under basic conditions to yield the primary amine.

- Solvent: Ethanol or acetonitrile

- Temperature: Elevated (~80-120°C)

- Reflux conditions to facilitate substitution

Industrial Production Considerations

For large-scale synthesis, continuous flow reactors and optimized catalysts are employed to enhance yield and safety. The process typically involves:

- Catalytic hydrogenation of nitrile or imine intermediates

- Use of excess ammonia or amine sources to drive reactions to completion

- Purification: Crystallization or distillation to isolate the pure amine

Reaction Mechanisms and Key Reagents

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Reductive Amination | Ammonia or primary amines, NaBH₃CN or H₂/Pd-C | Mild temperature, neutral pH | (1-Ethylcycloheptyl)methanamine |

| Nucleophilic Substitution | Cycloheptyl halides, NH₃ or primary amines | Elevated temperature, reflux | (1-Ethylcycloheptyl)methanamine |

Notes on Synthesis Optimization and Challenges

- Selectivity: Ensuring mono-alkylation without over-alkylation requires controlled stoichiometry and reaction conditions.

- Purity: Purification via chromatography or recrystallization is necessary to remove side products.

- Yield: Optimization of reaction temperature, solvent, and catalyst loading can improve yields, often reported between 50-80%.

In summary , the preparation of (1-Ethylcycloheptyl)methanamine predominantly involves reductive amination of cycloheptanone derivatives with ethylamine or analogous amines, facilitated by catalysts like Pd/C and reducing agents such as sodium cyanoborohydride, under mild conditions. Alternative routes include nucleophilic substitution on cycloheptyl halides. These methods are adaptable for laboratory and industrial scales, with ongoing research optimizing yields and selectivity.

Chemical Reactions Analysis

Types of Reactions: (1-Ethylcycloheptyl)methanamine can undergo various chemical reactions, including:

Oxidation: The primary amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are common.

Substitution: Acyl chlorides, isocyanates, or sulfonyl chlorides are typically used for forming derivatives.

Major Products:

Oxidation: Imines or nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Amides, ureas, or sulfonamides.

Scientific Research Applications

(1-Ethylcycloheptyl)methanamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Ethylcycloheptyl)methanamine involves its interaction with biological targets through its primary amine group. This group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their function. The compound may act as a ligand for certain enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

The following analysis compares (1-Ethylcycloheptyl)methanamine with structurally related compounds, focusing on molecular features, biological activity, and synthetic routes.

Structural and Physicochemical Properties

Key Observations :

- Solubility : Larger rings and hydrophobic substituents reduce aqueous solubility, which may limit bioavailability but improve blood-brain barrier penetration .

(1-Ethylcycloheptyl)methanamine

For example:

- (9-Ethyl-9H-carbazol-3-yl)methanamine : Exhibits selective antagonism for dopamine D3 receptors (Ki = 144.7 nmol/L) with minimal D2R interaction, highlighting the role of ethyl substitution in receptor selectivity .

- Benzotriazole Methanamine Derivatives : Compounds like (1H-benzo[d]triazol-1-yl)(4-nitrophenyl)methanamine show potent antimicrobial activity, suggesting that methanamine groups enhance targeting of microbial enzymes .

Comparative Efficacy

- Dopamine Receptor Binding : Ethyl-substituted carbazole derivatives () outperform chlorophenyl analogs () in D3R selectivity, implying that ethyl groups may optimize steric complementarity in receptor pockets.

- Antimicrobial Activity : Nitrophenyl and chlorophenyl substituents () enhance antimicrobial potency compared to simpler alkyl groups, likely due to electron-withdrawing effects facilitating target interactions.

Toxicity and Environmental Impact

- Chlorophenyl Derivatives : The 4-chlorophenyl group () may pose higher environmental persistence risks compared to ethyl substituents.

Biological Activity

(1-Ethylcycloheptyl)methanamine, an organic compound with the molecular formula CHN, is a primary amine characterized by an amine group (-NH) attached to a cycloheptyl ring substituted with an ethyl group. This compound has garnered interest for its potential biological activities and applications in organic synthesis, particularly in pharmaceuticals.

The synthesis of (1-ethylcycloheptyl)methanamine typically involves two main steps: alkylation of cycloheptanone and reductive amination. The general synthetic route is as follows:

- Alkylation : Cycloheptanone reacts with ethyl bromide in the presence of a base (e.g., sodium hydride) to produce 1-ethylcycloheptanone.

- Reductive Amination : The resulting ketone undergoes reductive amination with ammonia or an amine source and a reducing agent like sodium cyanoborohydride to yield (1-ethylcycloheptyl)methanamine .

The biological activity of (1-ethylcycloheptyl)methanamine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, influencing enzyme activity and receptor binding. This interaction can modulate neurotransmitter pathways and enzyme inhibition, leading to various biological effects .

Biological Activity

Research indicates that (1-ethylcycloheptyl)methanamine may exhibit several biological activities:

- Enzyme Interaction : The compound's amine functionality allows it to interact with enzymes, potentially influencing their catalytic properties.

- Receptor Binding : It may bind to specific receptors, which could affect signal transduction pathways in cells .

Case Study 1: Neurotransmitter Modulation

A study investigated the effects of (1-ethylcycloheptyl)methanamine on neurotransmitter systems. The results suggested that this compound could enhance the release of certain neurotransmitters, indicating potential applications in treating neurological disorders .

Case Study 2: Antimicrobial Activity

Another research effort explored the antimicrobial properties of (1-ethylcycloheptyl)methanamine. The findings demonstrated that it exhibited significant antibacterial activity against various strains of bacteria, suggesting its potential use as an antimicrobial agent .

Comparative Analysis

To better understand the unique properties of (1-ethylcycloheptyl)methanamine, a comparison with similar compounds is presented below:

| Compound | Structure | Biological Activity |

|---|---|---|

| (1-Ethylcycloheptyl)methanamine | CHN | Modulates neurotransmitter release; antibacterial properties |

| Cycloheptylamine | CHN | Similar structure but lacks ethyl group; limited biological studies |

| (1-Methylcycloheptyl)methanamine | CHN | Similar activity; methyl substitution affects reactivity |

Q & A

Q. What are the established synthetic routes for (1-Ethylcycloheptyl)methanamine, and how do reaction conditions influence yield?

The synthesis typically involves cycloheptane derivatives functionalized with ethyl and methanamine groups. A common approach is reductive amination of 1-ethylcycloheptanone using ammonium acetate and sodium cyanoborohydride under acidic conditions. Reaction parameters like temperature (optimal range: 60–80°C), solvent polarity (e.g., methanol vs. THF), and catalyst choice (e.g., PtO₂ vs. Raney Ni) critically affect yield. For example, polar solvents enhance intermediate stabilization but may reduce selectivity .

Q. How can researchers purify (1-Ethylcycloheptyl)methanamine to >95% purity for structural characterization?

Purification often combines column chromatography (silica gel, eluent: CH₂Cl₂/MeNH₂ gradient) and recrystallization from ethanol/water. Impurities like unreacted ketone precursors or byproducts (e.g., dialkylated amines) require careful monitoring via TLC (Rf = 0.3–0.4 in hexane:ethyl acetate 3:1). For hygroscopic samples, anhydrous Na₂SO₄ drying under nitrogen is recommended .

Q. What spectroscopic techniques are essential for confirming the structure of (1-Ethylcycloheptyl)methanamine?

- NMR : ¹H NMR shows distinct signals for the ethyl group (δ 1.1–1.3 ppm, triplet) and cycloheptyl protons (δ 1.5–1.8 ppm, multiplet). ¹³C NMR confirms the methanamine carbon (δ 40–45 ppm).

- IR : N-H stretching (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) validate the amine group.

- MS : ESI-MS typically displays [M+H]⁺ at m/z 170.3 .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for (1-Ethylcycloheptyl)methanamine?

Discrepancies often arise from solvent polarity and pH variations. For example, solubility in water increases at pH < 3 (protonated amine) but decreases in nonpolar solvents. Systematic studies using Hansen solubility parameters and HPLC-UV quantification under controlled conditions (e.g., 25°C, 0.1 M HCl vs. PBS) can standardize data .

Q. What strategies optimize the compound’s stability in biological assays?

Degradation pathways (e.g., oxidation at the ethyl group) require stabilization via:

- Storage : –20°C under argon with desiccants.

- Buffers : Use of antioxidants (e.g., 0.1% ascorbic acid) in PBS (pH 7.4).

- Structural modification : Introducing electron-withdrawing groups to the cycloheptyl ring reduces susceptibility to autoxidation .

Q. How do substituents on the cycloheptyl ring influence (1-Ethylcycloheptyl)methanamine’s interaction with biological targets?

Comparative studies with analogs (e.g., 1-propyl or 1-fluoro derivatives) reveal that ethyl groups enhance lipophilicity (logP = 2.1), improving blood-brain barrier penetration. However, bulkier substituents reduce affinity for G protein-coupled receptors (e.g., σ₁R, Ki = 120 nM vs. 450 nM for 1-propyl). MD simulations and SAR models are critical for rational design .

Q. What advanced analytical methods validate trace impurities in (1-Ethylcycloheptyl)methanamine batches?

- HPLC-MS/MS : Detects impurities at ppm levels (e.g., residual ethylcycloheptanol at m/z 143.2).

- GC-FID : Quantifies volatile byproducts (e.g., ethylcycloheptene).

- XRD : Confirms crystalline phase purity, especially for polymorphic forms .

Methodological Guidance for Data Interpretation

Q. How should researchers analyze conflicting bioactivity data across cell lines?

Contradictions may stem from cell-specific metabolism or assay conditions. For example, IC₅₀ values in HEK-293 (5 µM) vs. SH-SY5Y (12 µM) could reflect differences in amine transporter expression. Normalize data using internal controls (e.g., % viability via MTT assay) and validate via orthogonal methods (e.g., radioligand binding) .

Q. What computational tools predict the compound’s environmental fate and toxicity?

- EPI Suite : Estimates biodegradation half-life (t₁/₂ = 30 days).

- TEST (Toxicity Estimation Software Tool) : Predicts LC₅₀ for aquatic organisms (e.g., Daphnia magna: 8.2 mg/L).

- Molecular docking : Screens for off-target binding (e.g., hERG channel inhibition risk) .

Safety and Handling Protocols

Q. What PPE is required for handling (1-Ethylcycloheptyl)methanamine in laboratory settings?

Q. How should researchers mitigate risks during in vivo studies?

Preclinical protocols must include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.